N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-18(23-19-22-6-7-25-19)13-20-9-15-8-16(10-20)12-21(11-15,14-20)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKGXHQEDZQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Attachment of Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl halides and aromatic compounds.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The adamantyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Adamantane-Based Acetamides
Compound A : 2-(Adamantan-1-yl)-2-(cyclohexylformamido)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Key Differences: The cyclohexylformamido group replaces the 3-phenyladamantane substituent.
- Physicochemical Properties :
- Higher logP (predicted) due to cyclohexyl vs. phenyl groups, enhancing membrane permeability but reducing aqueous solubility.
Compound B : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- Key Differences: A benzothiophene-triazoloquinoline hybrid replaces the adamantane-thiazole framework. The sulfanyl linker and cyano group introduce distinct electronic and steric profiles.
- Bioactivity Implications: The triazoloquinoline moiety may enhance interactions with kinase or protease targets compared to adamantane’s CNS focus.
Crystallographic Validation
- The SHELX software suite (e.g., SHELXL, SHELXS) is critical for validating the crystal structures of adamantane and thiazole derivatives, ensuring accurate bond lengths and angles .
Table 1: Comparative Data
Bioactivity Notes
- The target compound’s adamantane-thiazole hybrid may mimic amantadine in CNS penetration but lacks direct antiviral or antimicrobial data in the provided evidence.
- Triazole analogs (e.g., 6b, 6c) show nitro-group-dependent bioactivity, suggesting substituent-driven selectivity .
Biological Activity
N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a phenyladamantane moiety. Its molecular formula is , with a molecular weight of approximately 346.44 g/mol. The structural features of the compound suggest potential interactions with biological targets that may lead to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 3-phenyladamantane-1-acetic acid with an appropriate thiazole derivative under controlled conditions. The method may include:
- Reagents : Thiazole derivatives (such as 4,5-dihydro-1,3-thiazole) and acetic anhydride.
- Conditions : Reactions are often conducted in organic solvents at elevated temperatures to facilitate cyclization and acylation.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
The compound may also possess neuroprotective properties. Thiazoles have been linked to neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Specific studies have demonstrated that thiazole derivatives can enhance synaptic plasticity and protect against excitotoxicity associated with conditions like Alzheimer's disease.
Anticancer Potential
Recent studies have explored the anticancer potential of thiazole-containing compounds. This compound has shown promise in preclinical models for inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies and Research Findings
Several case studies highlight the biological activity of similar thiazole derivatives:
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors may lead to enhanced neuroprotective effects.
- Oxidative Stress Reduction : The compound may act as an antioxidant, reducing cellular damage from reactive oxygen species.
Q & A
Q. What are the established synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyladamantan-1-yl)acetamide, and what reaction conditions are critical for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from adamantane derivatives and thiazole precursors. Key steps include:
Adamantane Functionalization : Bromination or hydroxylation of 3-phenyladamantane to introduce reactive groups.
Acetamide Formation : Reaction of the functionalized adamantane with chloroacetyl chloride or similar acylating agents.
Thiazole Ring Conjugation : Condensation with 4,5-dihydro-1,3-thiazol-2-amine under reflux conditions using solvents like ethanol or acetonitrile.
Critical parameters include temperature control (60–80°C), use of catalysts (e.g., triethylamine), and inert atmospheres to prevent oxidation. Yield optimization requires purification via column chromatography and recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity of this compound during synthesis?
- Methodological Answer : Stereoselectivity is influenced by:
- Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives to direct asymmetric synthesis.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states.
- Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic resolution, favoring desired stereoisomers.
Post-synthesis analysis via chiral HPLC or X-ray crystallography (using SHELX programs ) is critical for validation.
Q. What strategies address low solubility in aqueous media for biological testing?
- Methodological Answer :
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer : Contradictions often arise from:
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to assess target specificity.
- Dose-Response Relationships : Use Hill slope analysis to differentiate efficacy (EC₅₀) vs. toxicity (LD₅₀).
- Assay Conditions : Standardize oxygen tension, serum concentration, and incubation times .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Identify potential binding pockets in proteins (e.g., kinase domains).
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- QSAR Modeling : Corrogate structural features (e.g., adamantane hydrophobicity) with activity data .
Data Analysis and Validation
Q. How should crystallographic data be validated for structural confirmation?
- Methodological Answer :
- SHELX Suite : Refine X-ray data using SHELXL for small-molecule accuracy (R-factor < 0.05).
- PLATON Validation : Check for missed symmetry, twinning, and ADDSYM alerts.
- CCDC Deposition : Cross-reference with Cambridge Structural Database entries .
Biological and Mechanistic Studies
Q. What in vitro assays are recommended for evaluating antimicrobial potential?
- Methodological Answer :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm Inhibition : Crystal violet assay to quantify biofilm biomass reduction.
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
